Evidence 1: Sigma Receptor Affinity of the N-Methyl-Pyrrolidinoethylamine Scaffold Surpasses Cyclohexyl Parent Compounds
When the N-methyl-2-(1-pyrrolidinyl)ethylamine substructure is elaborated to N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 3, BD1008), it achieves a sigma receptor Ki of 0.34 nM, which represents a 3.8-fold improvement over the 1S,2R-(-)-cyclohexyl parent compound (-)-2 (Ki = 1.3 ± 0.3 nM) and a 17.6-fold improvement over the 1R,2S-(+)-cyclohexyl parent compound (+)-2 (Ki = 6.0 ± 3.0 nM) [1]. All measurements were performed via displacement of [³H]-(+)-3-PPP from guinea pig brain membranes [1]. A separate study confirmed that the racemic mixture BD614 binds with Ki = 2.0 ± 0.4 nM, and the optically pure enantiomers BD737 and BD738 bind with Ki = 1.3 ± 0.3 nM and 6.0 ± 3.0 nM respectively, demonstrating that removal of the cyclohexyl conformational constraint and retention of the flexible N-methyl-pyrrolidinoethylamine chain yields the superpotent (subnanomolar) ligand [2].
BD1008 Ki = 0.34 nM vs (-)-2 Ki = 1.3 nM (3.8-fold reported difference)
Reported scaffold-vs-cyclohexyl binding context
[³H]-(+)-3-PPP displacement, guinea pig brain membranes
| Evidence Dimension | Sigma receptor binding affinity (Ki, nM) measured by [³H]-(+)-3-PPP displacement |
|---|---|
| Target Compound Data | BD1008 (N-methyl-2-(1-pyrrolidinyl)ethylamine scaffold): Ki = 0.34 nM |
| Comparator Or Baseline | (-)-2 (1S,2R-cyclohexyl parent): Ki = 1.3 ± 0.3 nM; (+)-2 (1R,2S-cyclohexyl parent): Ki = 6.0 ± 3.0 nM; BD614 (racemic cyclohexyl): Ki = 2.0 ± 0.4 nM |
| Quantified Difference | 3.8-fold more potent than (-)-2; 17.6-fold more potent than (+)-2; 5.9-fold more potent than racemic BD614 |
| Conditions | [³H]-(+)-3-PPP displacement from guinea pig brain membrane homogenates; J. Med. Chem. 1992, 35, 38–47; J. Pharmacol. Exp. Ther. 1992, 262, 32–40 |
Why This Matters
For sigma receptor probe development, the subnanomolar affinity achievable only with the flexible N-methyl-pyrrolidinoethylamine scaffold (vs. the conformationally restricted cyclohexyl series) directly determines the sensitivity and specificity of receptor binding assays, autoradiography, and in vivo imaging studies.
- [1] de Costa, B.R.; Radesca, L.; Di Paolo, L.; Bowen, W.D. Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor. J. Med. Chem. 1992, 35, 38–47. DOI: 10.1021/jm00079a004. PMID: 1310114. View Source
- [2] Bowen, W.D.; de Costa, B.R.; Hellewell, S.B.; Walker, J.M.; Rice, K.C. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors. J. Pharmacol. Exp. Ther. 1992, 262, 32–40. PMID: 1320690. View Source
